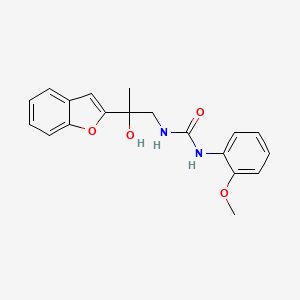
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives as potential anticancer agents has been explored in recent research. One study focused on the synthesis of a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, aiming to achieve dual inhibition of PI3K and mTOR while reducing toxicity . The alkylurea moiety was introduced to replace the acetamide group in a known toxic compound. The synthesized compounds were evaluated for their antiproliferative activities against various cancer cell lines, including HCT116, MCF-7, U87 MG, and A549. The study found that compounds with a 2-(dialkylamino)ethylurea moiety at the 2-position of benzothiazole retained antiproliferative activity and showed reduced acute oral toxicity .
Molecular Structure Analysis
The molecular structure of urea derivatives plays a crucial role in their biological activity. In the case of pyridylthiazole-based ureas, X-ray crystallography was used to establish the binding mode of these inhibitors, which helped explain the differences in activity observed among enantiomer series . The presence of hydroxy, methoxy, and amino groups at the meta position of the phenyl ring resulted in the most potent inhibitors, while substitutions at the para position led to a substantial loss of potency .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives are critical for their biological function. The study on pyridylthiazole-based ureas revealed that changes at the benzylic position of the molecule are tolerated and can result in significant potency, as seen with methyl and methylenehydroxy groups . This suggests that the chemical structure can be modified to enhance the activity of the compounds without compromising their inhibitory effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure and the substituents present on the molecule. The research on 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives demonstrated that the introduction of a 2-(dialkylamino)ethylurea moiety could reduce acute oral toxicity while maintaining antiproliferative activity . This indicates that the physical and chemical properties of these compounds can be fine-tuned to optimize their therapeutic potential and safety profile.
Applications De Recherche Scientifique
Enzyme Inhibition and Biological Activity
- Synthesized benzofuran hydroxamic acids exhibit potent in vitro and in vivo inhibitory activities against 5-lipoxygenase, suggesting potential applications in developing anti-inflammatory agents (Ohemeng et al., 1994).
- Novel urea and bis-urea derivatives of primaquine with hydroxyphenyl or halogenphenyl substituents have been synthesized and shown to possess significant antiproliferative effects against various cancer cell lines, indicating potential applications in cancer therapy (Perković et al., 2016).
Material Science and Polymer Research
- The synthesis and characterization of methacrylate polymers bearing a chalcone side group derived from benzofuran compounds have been explored. These materials exhibit specific thermal and dielectric properties, making them of interest for applications in material science and electronics (Çelik & Coskun, 2018).
Antimicrobial and Antioxidant Properties
- Functionalized benzofuran-containing compounds have demonstrated antimicrobial and antioxidant activities, highlighting their potential as leads for the development of new therapeutic agents with these properties (Rangaswamy et al., 2017).
Chemical Synthesis and Analytical Methodology
- Research on the synthesis of deuterium-labeled versions of benzofuran derivatives provides essential tools for pharmacokinetic studies, offering a methodology for tracking and analyzing the absorption, distribution, and metabolic fate of these compounds in biological systems (Liang et al., 2020).
Propriétés
IUPAC Name |
1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(23,17-11-13-7-3-5-9-15(13)25-17)12-20-18(22)21-14-8-4-6-10-16(14)24-2/h3-11,23H,12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWBGGKEGNPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(2-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

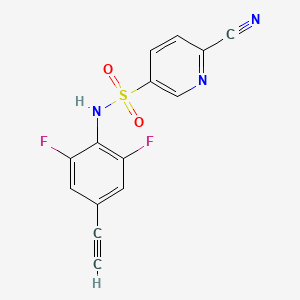
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2523254.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![5-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
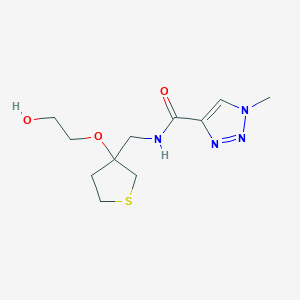
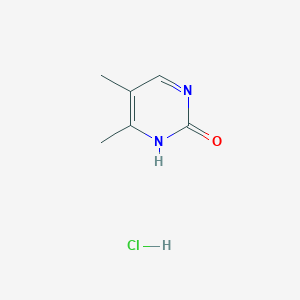
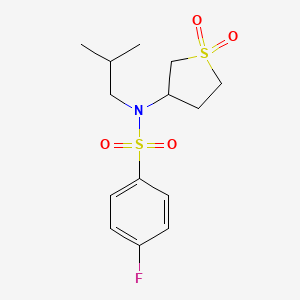
![3-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2523270.png)
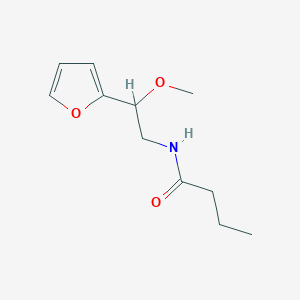
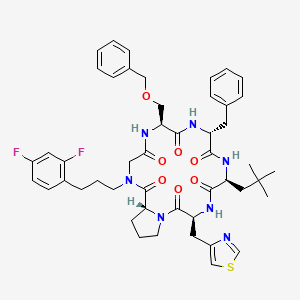
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)